molecular formula C22H21N5O3 B357713 6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 847046-56-4

6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B357713
CAS No.: 847046-56-4
M. Wt: 403.4g/mol
InChI Key: HXEJQIOWNBKTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a dipyrido ring system, and functional groups such as imino, methoxybenzyl, and carboxamide

Preparation Methods

The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves a multi-step process. One common method is the condensation reaction between a three-carbon compound and an amidine structure, catalyzed by sodium hydroxide or ethoxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development. In medicine, its cytotoxic properties have been explored for cancer treatment, particularly as a CDK2 inhibitor

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cyclin-dependent kinase activity and the subsequent alteration of cell cycle regulation.

Comparison with Similar Compounds

6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features but differ in their specific functional groups and biological activities The unique combination of functional groups in 6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[840

Properties

CAS No.

847046-56-4

Molecular Formula

C22H21N5O3

Molecular Weight

403.4g/mol

IUPAC Name

6-imino-N-[(4-methoxyphenyl)methyl]-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-13-5-4-10-27-19(13)25-20-17(22(27)29)11-16(18(23)26(20)2)21(28)24-12-14-6-8-15(30-3)9-7-14/h4-11,23H,12H2,1-3H3,(H,24,28)

InChI Key

HXEJQIOWNBKTJH-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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